

An In-Depth Technical Guide to Methyl 3-ethoxybenzoate

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Compound of Interest

Compound Name: Methyl 3-ethoxybenzoate

Cat. No.: B026690

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-ethoxybenzoate**, a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and summarizes its known spectroscopic data.

Core Chemical Information

Methyl 3-ethoxybenzoate is an aromatic ester with the chemical formula $C_{10}H_{12}O_3$. It is a derivative of benzoic acid, featuring an ethoxy group at the meta position of the benzene ring and a methyl ester functional group.

Table 1: Chemical and Physical Properties of **Methyl 3-ethoxybenzoate**[\[1\]](#)[\[2\]](#)

Property	Value
CAS Number	108593-47-1[1][3]
Molecular Formula	C ₁₀ H ₁₂ O ₃ [1][3]
Molecular Weight	180.20 g/mol [1][3]
Density	1.073 g/cm ³ [1][2]
Boiling Point	100°C at 2 mmHg[1][2]
Refractive Index	1.52[1][2]
LogP	1.87190[1][2]
Vapor Pressure	0.0139 mmHg at 25°C[1][2]

Synthesis of Methyl 3-ethoxybenzoate

The most common and straightforward method for the synthesis of **Methyl 3-ethoxybenzoate** is through the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of **Methyl 3-ethoxybenzoate**.

Materials:

- 3-Ethoxybenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Diethyl ether or ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol. The methanol serves as both a reactant and a solvent.
- **Catalyst Addition:** With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted 3-ethoxybenzoic acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude **Methyl 3-ethoxybenzoate**.
- **Purification:** The crude product can be further purified by vacuum distillation to yield the pure ester.

Caption: Workflow for the synthesis of **Methyl 3-ethoxybenzoate**.

Spectroscopic Characterization

The structure of **Methyl 3-ethoxybenzoate** can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The ATR-IR spectrum of **Methyl 3-ethoxybenzoate** exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Key IR Absorptions for **Methyl 3-ethoxybenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretching (aromatic and aliphatic)
~1720	Strong	C=O stretching (ester)
~1600, 1480	Medium-Weak	C=C stretching (aromatic ring)
~1250	Strong	C-O stretching (ester and ether)
~1100	Strong	C-O stretching (ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution NMR spectra for **Methyl 3-ethoxybenzoate** are not readily available in public databases, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as methyl 3-methoxybenzoate and ethyl 3-methylbenzoate.[\[4\]](#)[\[5\]](#)

Predicted ¹H NMR (CDCl₃):

- Aromatic protons (4H): Expected to appear in the range of δ 7.0-7.8 ppm as a complex multiplet.
- OCH₂CH₃ (2H, quartet): Expected around δ 4.1 ppm.
- OCH₃ (3H, singlet): Expected around δ 3.9 ppm.
- OCH₂CH₃ (3H, triplet): Expected around δ 1.4 ppm.

Predicted ¹³C NMR (CDCl₃):

- C=O (ester): Expected around δ 166 ppm.

- Aromatic carbons: Six signals expected in the range of δ 115-160 ppm.
- $-\text{OCH}_2\text{CH}_3$: Expected around δ 64 ppm.
- $-\text{OCH}_3$: Expected around δ 52 ppm.
- $-\text{OCH}_2\text{CH}_3$: Expected around δ 15 ppm.

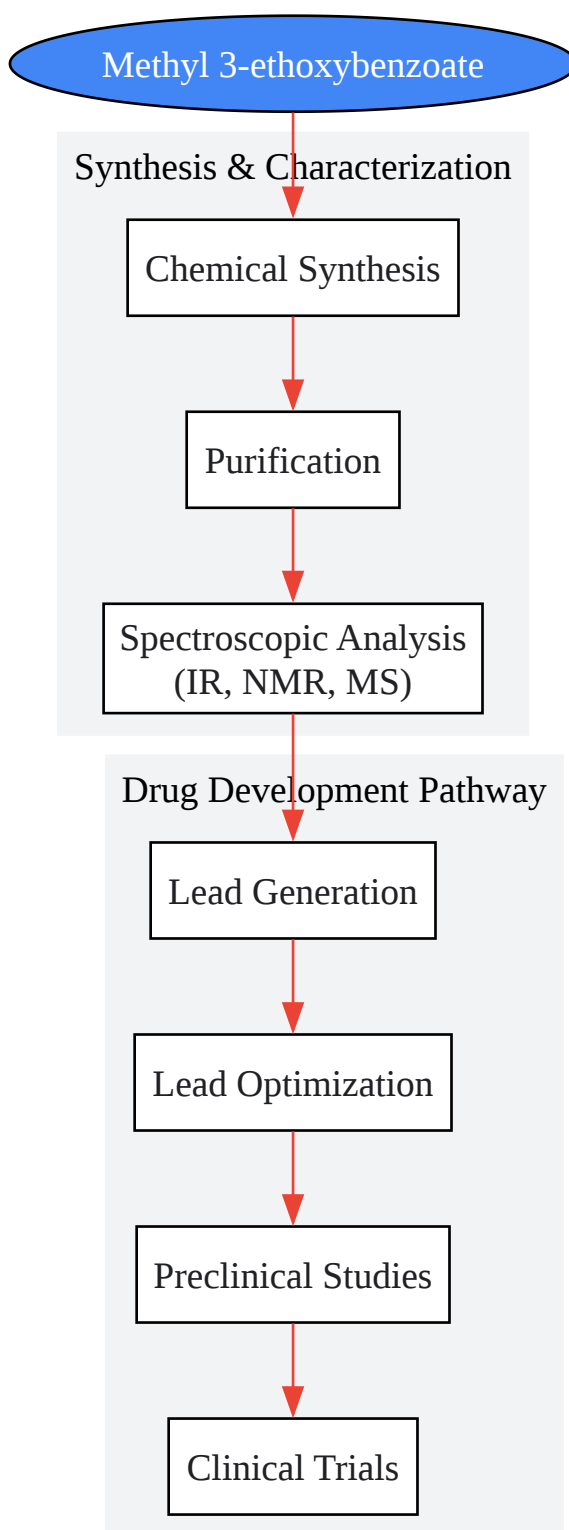
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Methyl 3-ethoxybenzoate** is expected to show a molecular ion peak (M^+) at m/z 180, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$, m/z 149) and the ethoxy group ($-\text{OCH}_2\text{CH}_3$, m/z 135).

Applications in Research and Drug Development

While specific biological activities or drug development applications for **Methyl 3-ethoxybenzoate** are not extensively documented in publicly available literature, its structural motif is of interest to medicinal chemists. Benzoate derivatives are known to possess a wide range of biological activities. The ethoxy and methyl ester groups can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets.

Further research is warranted to explore the potential of **Methyl 3-ethoxybenzoate** and its derivatives as enzyme inhibitors, receptor ligands, or as scaffolds for the development of novel therapeutic agents. The synthetic and characterization data provided in this guide serve as a foundational resource for such investigations.



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Caption: Role of **Methyl 3-ethoxybenzoate** in the drug development pipeline.

Safety Information

Methyl 3-ethoxybenzoate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.^[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a chemical fume hood.^[1] In case of contact with skin or eyes, flush with copious amounts of water.^[1]

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